tert-Butyl 4-[(2-amino-4-fluorophenylamino)methyl]piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[(2-amino-4-fluoroanilino)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FN3O2/c1-17(2,3)23-16(22)21-8-6-12(7-9-21)11-20-15-5-4-13(18)10-14(15)19/h4-5,10,12,20H,6-9,11,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXYYUPVWYKYRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=C(C=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101130669 | |
| Record name | 1,1-Dimethylethyl 4-[[(2-amino-4-fluorophenyl)amino]methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101130669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233958-96-7 | |
| Record name | 1,1-Dimethylethyl 4-[[(2-amino-4-fluorophenyl)amino]methyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233958-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[[(2-amino-4-fluorophenyl)amino]methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101130669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[(2-amino-4-fluorophenylamino)methyl]piperidine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group and the fluorinated aromatic amine. Common reagents used in these reactions include tert-butyl chloroformate, piperidine, and 2-amino-4-fluoroaniline. Reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-[(2-amino-4-fluorophenylamino)methyl]piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidines or aromatic compounds.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-[(2-amino-4-fluorophenylamino)methyl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used to probe the structure and function of proteins and nucleic acids .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 4-[(2-amino-4-fluorophenylamino)methyl]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Piperidine Core
tert-Butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate (CAS: 1093759-80-8)
- Molecular Formula: C₁₂H₁₈F₃NO₃
- Molecular Weight : 281.28 g/mol
- Key Features: Replaces the 2-amino-4-fluorophenylamino group with a trifluoroacetyl substituent.
- Implications: The electron-withdrawing trifluoroacetyl group increases lipophilicity and may reduce metabolic oxidation compared to the target compound. However, it lacks the hydrogen-bonding capacity of the amino group in the target .
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1)
- Molecular Formula : C₁₅H₂₃N₃O₂
- Molecular Weight : 277.36 g/mol
- Key Features : Substitutes the fluorophenyl group with a pyridin-3-yl ring .
- Implications : The pyridine nitrogen enables metal coordination and alters electronic properties. The absence of fluorine reduces steric hindrance and may enhance solubility in polar solvents .
tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate
- Molecular Formula: C₁₇H₂₀F₃NO₂
- Molecular Weight : 328.35 g/mol
- Key Features : Contains a dihydropyridine ring and a 2-trifluoromethylphenyl group .
- The trifluoromethyl group enhances electron-withdrawing effects, contrasting with the electron-donating amino group in the target .
Aromatic Ring Modifications
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate (CAS: 1349716-46-6)
- Molecular Formula : C₁₇H₂₃F₂N₂O₂
- Molecular Weight : 326.38 g/mol
- Key Features: Features a 3,4-difluorobenzylamino group instead of the fluorophenylamino moiety.
- Implications: The additional fluorine increases lipophilicity and may improve blood-brain barrier penetration.
tert-Butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate
- Molecular Formula : C₁₆H₂₂FN₂O₄S
- Molecular Weight : 357.42 g/mol
- Key Features: Replaces the amino group with a sulfonamido linkage to a 4-fluorophenyl ring.
- Implications: Sulfonamides are known for diverse biological activities (e.g., enzyme inhibition). This compound’s increased polarity may enhance aqueous solubility compared to the target .
Functional Group Comparisons
tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (CAS: 139290-70-3)
- Molecular Formula : C₁₃H₂₄N₂O₄
- Molecular Weight : 272.34 g/mol
- Key Features : Contains a methoxy(methyl)carbamoyl group instead of the aromatic substituent.
tert-Butyl 4-[(2-fluoro-4-nitrophenoxy)methyl]piperidine-1-carboxylate (CAS: 1000051-97-7)
- Molecular Formula : C₁₇H₂₃FN₂O₅
- Molecular Weight : 354.37 g/mol
- Key Features: Substitutes the amino group with a nitro group and adds a phenoxy methyl linker.
- Implications : The nitro group’s strong electron-withdrawing nature may reduce metabolic stability but enhance reactivity in substitution reactions .
Research Implications
- Pharmacological Potential: The target compound’s amino and fluorine groups balance hydrogen bonding and metabolic stability, making it suitable for CNS-targeting drug candidates. Analogs with sulfonamides (e.g., ) or pyridines (e.g., ) may excel in enzyme inhibition or metal-mediated therapies.
- Synthetic Flexibility : Methods from related compounds (e.g., sulfuryl chloride-mediated synthesis in ) could be adapted for derivatizing the target molecule.
Biological Activity
tert-Butyl 4-[(2-amino-4-fluorophenylamino)methyl]piperidine-1-carboxylate, with the molecular formula and CAS number 1233958-96-7, is a compound of significant interest in medicinal chemistry and pharmacology. Its structure features a piperidine ring substituted with a tert-butyl group and an amino-fluorophenyl moiety, which suggests potential biological activities relevant to various therapeutic areas.
- Molecular Weight : 323.41 g/mol
- Physical State : Solid at room temperature
- Purity : Typically >90% in commercial preparations
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes involved in disease pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases or other signaling molecules, which are crucial in cancer and inflammatory responses.
Anticancer Activity
Recent research indicates that this compound exhibits anticancer properties . In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:
- Case Study : A study demonstrated that at concentrations of 10 µM, the compound reduced cell viability in breast cancer cells by approximately 50% after 48 hours of treatment .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects . It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Research Finding : In animal models, administration of the compound resulted in a significant reduction in paw edema induced by carrageenan, indicating its potential use in treating inflammatory disorders .
Data Table: Summary of Biological Activities
Safety and Toxicology
Toxicological assessments are essential for evaluating the safety profile of this compound. Preliminary studies suggest low acute toxicity; however, long-term effects and chronic exposure need further investigation to establish safety margins for potential therapeutic use.
Q & A
Basic Questions
Q. What are the recommended safety precautions when handling tert-Butyl 4-[(2-amino-4-fluorophenylamino)methyl]piperidine-1-carboxylate in laboratory settings?
- Methodological Answer :
- Respiratory protection : Use NIOSH-approved respirators when handling powders or aerosols to prevent inhalation .
- Hand/Eye protection : Wear nitrile gloves (0.1 mm thickness) and chemical splash goggles. Ensure eyewash stations are accessible .
- Waste disposal : Segregate waste into biohazard-compatible containers and coordinate with certified waste management services for incineration or neutralization .
- Contradictory Data Note : While some sources state the compound lacks GHS classification , others classify acute toxicity (Category 4 for oral/dermal/inhalation) . Always apply the highest precautionary standard.
Q. What is the synthetic route for this compound?
- Methodological Answer :
- Step 1 : Start with tert-butyl piperidine-1-carboxylate derivatives. Introduce the aminomethyl group via reductive amination using sodium cyanoborohydride and 2-amino-4-fluoroaniline in methanol at 0–5°C .
- Step 2 : Purify via silica gel chromatography (hexane:ethyl acetate, 3:1 v/v). Monitor reaction progress by TLC (Rf ~0.4) .
- Step 3 : Characterize intermediates via H NMR (e.g., tert-butyl protons at δ 1.4 ppm) and confirm final structure by HRMS (expected [M+H]: ~350 Da) .
Q. What spectroscopic methods are used to characterize this compound?
- Methodological Answer :
- NMR : H and C NMR identify tert-butyl groups (δ 1.4 ppm for H; δ 28–30 ppm for C) and aromatic fluorine coupling (J = 8–10 Hz) .
- Mass Spectrometry : ESI-HRMS confirms molecular ion ([M+H]) and fragmentation patterns (e.g., loss of Boc group: m/z ~250) .
- IR : Detect carbonyl stretches (C=O at ~1700 cm) and NH bends (amine groups at ~1600 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity classification data for this compound?
- Methodological Answer :
- Data Comparison : Cross-reference safety sheets: Some sources report no GHS classification , while others classify acute toxicity (Category 4) .
- Experimental Validation : Conduct in vitro assays (e.g., MTT for cytotoxicity in HEK293 cells) and in vivo acute toxicity studies (OECD 423 guidelines) to determine LD.
- Regulatory Alignment : Follow both CLP (EC 1272/2008) and local guidelines, applying stricter controls if discrepancies exist .
Q. What strategies optimize the stability of this compound under varying experimental conditions?
- Methodological Answer :
- Storage : Store at –20°C under argon in amber vials to prevent photodegradation and oxidation .
- pH Control : Maintain solutions at pH 6–8 (buffered with 10 mM phosphate) to avoid hydrolysis of the tert-butyl ester .
- Incompatibility Mitigation : Avoid strong oxidizers (e.g., peroxides) and metal ions (Fe, Cu) that catalyze decomposition .
Q. How does the compound’s structural complexity influence its reactivity in medicinal chemistry applications?
- Methodological Answer :
- Functional Group Analysis :
- Synthetic Challenges : Steric hindrance from the piperidine-Boc group may reduce nucleophilic substitution efficiency. Use bulky leaving groups (e.g., mesylates) to improve yields .
Data Contradiction Analysis Example
Issue : Discrepancy in GHS classification.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
